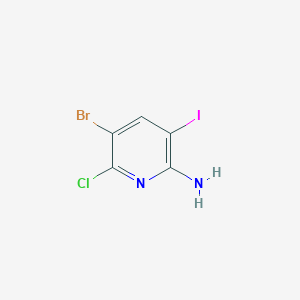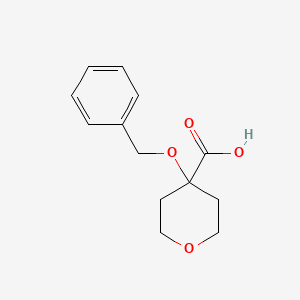
4-(Benzyloxy)oxane-4-carboxylic acid
Overview
Description
“4-(Benzyloxy)oxane-4-carboxylic acid” is a chemical compound with the CAS Number: 1293265-45-8 . It has a molecular weight of 236.27 . The IUPAC name for this compound is 4-(benzyloxy)tetrahydro-2H-pyran-4-carboxylic acid .
Synthesis Analysis
The synthesis of “4-(Benzyloxy)oxane-4-carboxylic acid” is a crucial intermediate in the synthesis of baloxavir marboxil . The initial four-step sequence showed various limitations such as low yield, use of problematic solvents, large excess of expensive reagents, safety issues, and difficulty in impurity control . To address these challenges, process optimization was carried out to achieve the expected goals of large-scale industrial production .Molecular Structure Analysis
The InChI code for “4-(Benzyloxy)oxane-4-carboxylic acid” is 1S/C13H16O4/c14-12(15)13(6-8-16-9-7-13)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-(Benzyloxy)oxane-4-carboxylic acid” is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications
Luminescent Properties in Coordination Compounds
- Research has shown that 4-benzyloxy benzoic acid derivatives are useful in synthesizing lanthanide coordination compounds. These compounds exhibit varied photophysical properties based on the presence of electron-releasing or electron-withdrawing substituents. Such compounds find applications in the field of luminescence, especially in the development of new materials with specific photoluminescent properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Synthesis of Pharmacologically Active Compounds
- 4-Benzyloxyindole-2-carboxylic acid hydrazide has been used to react with aromatic and heterocyclic aldehydes, leading to the synthesis of 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides. These are important intermediates for creating a new class of pharmacologically active compounds. This area of research is significant in drug development and medicinal chemistry (Jain, Gupta, Ganesan, Pande, Pardasani, & Malhotra, 2005).
Functionalized Polymeric Materials
- Studies have been conducted on the use of 4-carboxy-2-oxetanone, derived from 4-benzyloxyoxane, as a precursor in the preparation of functionalized poly(malic acid) derivatives. These derivatives have potential applications in the creation of reactive polymers, supported catalysts, liquid crystal polymers, and macromolecular prodrugs (Leboucher-Durand, Langlois, & Guérin, 1996).
Supramolecular Chemistry and Surface Properties
- A benzoxazine derivative containing azobenzene and carboxylic acid units was synthesized through a reaction involving 4-(4-hydroxyphenylazo)benzoic acid. This study contributes to the field of supramolecular chemistry, particularly in understanding the surface properties and specific interactions of such compounds (Mohamed, Hsiao, Hsu, Lu, Shih, & Kuo, 2015).
Crystallography and Material Synthesis
- Research on the synthesis and study of 4-(oxiran-2-ylmethoxy) benzoic acid contributes to the field of crystallography and material synthesis. Understanding the crystalline structure of such compounds is crucial for material science and engineering applications (Obreza & Perdih, 2012).
Lanthanide-based Coordination Polymers
- Derivatives of 3,5-dihydroxy benzoates, which can be synthesized from compounds like 4-benzyloxyoxane, have been used to create lanthanide-based coordination polymers. These polymers have significant potential in the study of photophysical properties and the development of new materials (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Safety And Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-phenylmethoxyoxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-12(15)13(6-8-16-9-7-13)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBNUUMAZBAULI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)oxane-4-carboxylic acid | |
CAS RN |
1293265-45-8 | |
| Record name | 4-(benzyloxy)oxane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



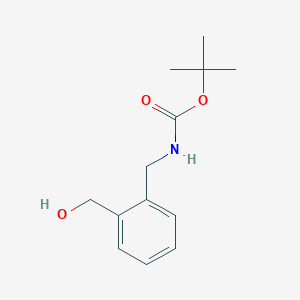
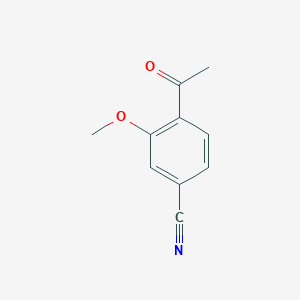
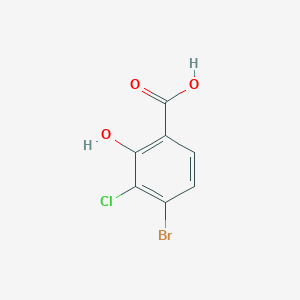
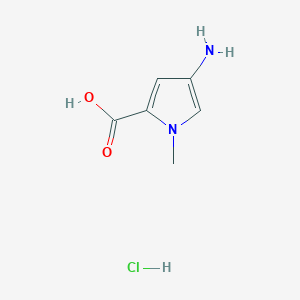
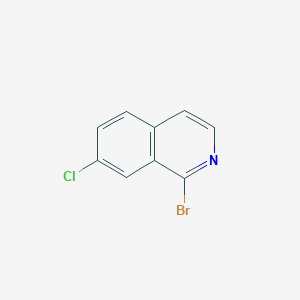
![Benzo[d]isoxazol-7-amine](/img/structure/B1375660.png)
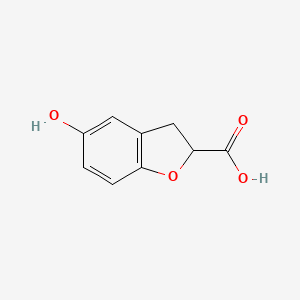
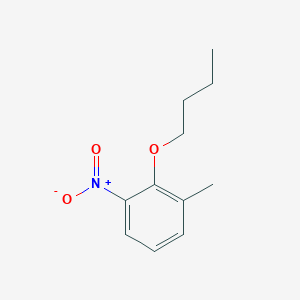
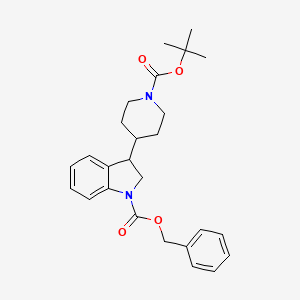
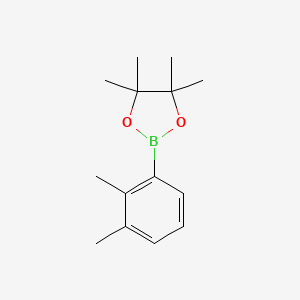
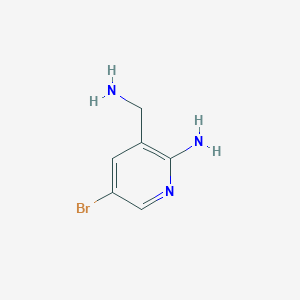
![Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate](/img/structure/B1375669.png)
![tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1375670.png)
